molecular formula C16H36BrN B044667 Tetrabutylammonium bromide CAS No. 1643-19-2

Tetrabutylammonium bromide

Cat. No. B044667
Key on ui cas rn: 1643-19-2
M. Wt: 322.37 g/mol
InChI Key: JRMUNVKIHCOMHV-UHFFFAOYSA-M
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Patent
US03965178

Procedure details

A solution of 60.3 g. n-butylbromide and 74.1 g. tributylamine in 100 ml practical grade acetonitrile was refluxed for 22 hours under argon. The reaction mixture was cooled and then evaporated to near dryness at 30°C. The crystalline mass was dissolved in 100 ml water, and the aqueous solution was washed with three 100-ml aliquots of benzene. TBAB yield = 90 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]([Br:5])[CH2:2][CH2:3][CH3:4].[CH2:6]([N:10]([CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][CH2:12][CH2:13][CH3:14])[CH2:7][CH2:8][CH3:9]>C(#N)C>[CH3:4][CH2:3][CH2:2][CH2:1][N+:10]([CH2:11][CH2:12][CH2:13][CH3:14])([CH2:15][CH2:16][CH2:17][CH3:18])[CH2:6][CH2:7][CH2:8][CH3:9].[Br-:5] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
at 30°C
DISSOLUTION
Type
DISSOLUTION
Details
The crystalline mass was dissolved in 100 ml water
WASH
Type
WASH
Details
the aqueous solution was washed with three 100-ml aliquots of benzene

Outcomes

Product
Name
Type
product
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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